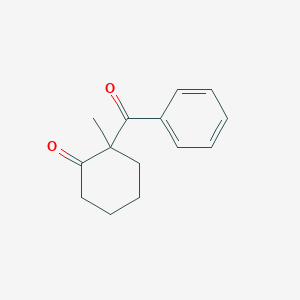
2-Benzoyl-2-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-2-methylcyclohexan-1-one is an organic compound with the molecular formula C14H16O. It is a derivative of cyclohexanone, where a benzoyl group and a methyl group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-2-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-2-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 2-benzoyl-2-methylcyclohexanol.
Substitution: Formation of various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-2-methylcyclohexan-1-one involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclohexanone: A simpler analog without the benzoyl group.
Benzophenone: Contains two benzoyl groups attached to a central carbon atom.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
2-Benzoyl-2-methylcyclohexan-1-one is unique due to the presence of both a benzoyl and a methyl group on the cyclohexane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
128402-06-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-benzoyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
JECYRXSLRHHTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


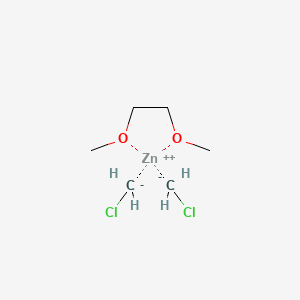
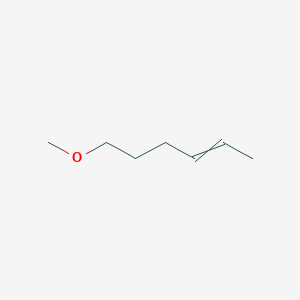

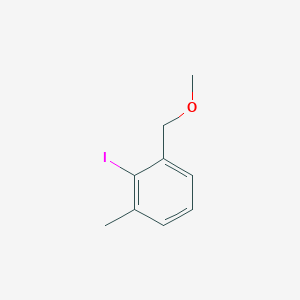
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
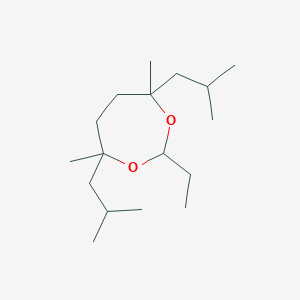
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)

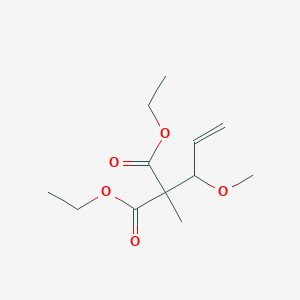

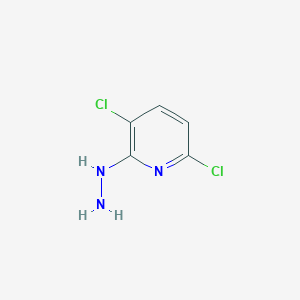
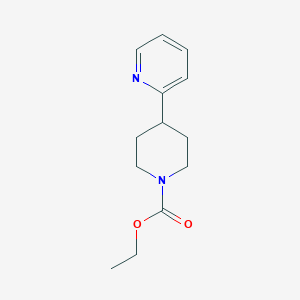

![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
